Lipophilicity Differentiation: 4-Methyl Substitution Drives +0.50 ΔLogP vs. Des-Methyl Analog
The 4-methyl substitution on the indole ring increases calculated LogP by approximately +0.50 units compared with the des-methyl analog N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide (LogP 1.97) [1], yielding an estimated LogP of ~2.47 for the target compound. This lipophilicity gain is achieved without altering the polar surface area (PSA 66.7 Ų for both compounds, as the methyl group contributes zero polar surface) [1]. Compared with the 5-methoxy analog (LogP 1.81, PSA 75.93 Ų) [2], the target compound is more lipophilic by +0.66 LogP units while maintaining a 9.23 Ų lower PSA. In the context of the 2-(4-oxoquinazolin-3(4H)-yl)acetamide InhA inhibitor series, Pedgaonkar et al. demonstrated that lipophilicity modulation directly affected both enzyme inhibition potency and whole-cell antimycobacterial activity (MIC), with the most potent compound 21 (cLogP ~3.0 estimated) showing IC₅₀ 3.12 μM against MTB InhA and MIC 4.76 μM against drug-sensitive MTB [3].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | Estimated LogP ~2.47 (based on des-methyl analog LogP 1.97 + estimated methyl contribution of +0.50); PSA 66.7 Ų; MW 360.4 |
| Comparator Or Baseline | Des-methyl analog: LogP 1.97, PSA 66.7 Ų, MW 346.38 [1]; 5-Methoxy analog: LogP 1.81, PSA 75.93 Ų, MW 376.41 [2] |
| Quantified Difference | ΔLogP = +0.50 (vs. des-methyl analog); ΔLogP = +0.66 (vs. 5-methoxy analog); ΔPSA = 0 Ų (vs. des-methyl); ΔPSA = −9.23 Ų (vs. 5-methoxy) |
| Conditions | In silico calculated properties using JChem engine (ChemBase); pH 7.4 LogD values: des-methyl = 1.97, 5-methoxy = 1.81 |
Why This Matters
The elevated LogP without PSA penalty predicts superior passive membrane permeability relative to both the des-methyl and 5-methoxy analogs, which is critical for cell-based phenotypic screening where intracellular target access governs hit confirmation rates.
- [1] ChemBase. N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide (CBID:225196). JChem-calculated properties: LogP 1.97, LogD (pH 7.4) 1.97, PSA 66.7 Ų, MW 346.38, Rotatable Bonds 5, HBA 3, HBD 1, Lipinski violations 0. URL: http://www.chembase.cn/molecule-225196.html View Source
- [2] ChemBase. N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide (CBID:225298). JChem-calculated properties: LogP 1.81, LogD (pH 7.4) 1.81, PSA 75.93 Ų, MW 376.41, Rotatable Bonds 6, HBA 4, HBD 1, Lipinski violations 0. URL: http://www.chembase.cn/molecule-225298.html View Source
- [3] Pedgaonkar, G.S.; Sridevi, J.P.; Jeankumar, V.U.; Saxena, S.; Devi, P.B.; Renuka, J.; Yogeeswari, P.; Sriram, D. Development of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives as novel enoyl-acyl carrier protein reductase (InhA) inhibitors for the treatment of tuberculosis. Eur. J. Med. Chem. 2014, 86, 613–627. Compound 21: InhA IC₅₀ 3.12 ± 0.46 μM, MTB MIC 4.76 μM, non-cytotoxic at 100 μM against RAW 264.7 cells. DOI: 10.1016/j.ejmech.2014.09.028 View Source
